molecular formula C18H14ClN3O2S B382744 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one CAS No. 403830-64-8

5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B382744
CAS No.: 403830-64-8
M. Wt: 371.8g/mol
InChI Key: LEPLTEYUMMDEER-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification of Triazolo-Thiazinone Derivatives

The compound 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-triazolo[5,1-b]thiazin-7-one belongs to the class of fused heterocyclic systems, specifically triazolo-thiazinones . Its IUPAC name systematically describes its polycyclic framework:

  • Triazolo[5,1-b] indicates a triazole ring fused to a thiazine ring at positions 5 and 1 of the triazole.
  • 5,6-Dihydro-7H denotes partial saturation of the thiazine ring, with hydrogen atoms at positions 5 and 6.
  • 7-one specifies a ketone group at position 7 of the thiazinone ring.
  • Substituents at positions 2 and 5 are 4-methoxyphenyl and 4-chlorophenyl , respectively.

The molecular formula C₁₈H₁₄ClN₃O₂S (molar mass: 371.84 g/mol) reflects its aromatic and heteroatom-rich architecture. Key structural features include:

  • A fused bicyclic core comprising a 1,2,4-triazole and a 1,3-thiazin-7-one.
  • Planar aromatic substituents that enhance π-π stacking interactions in biological targets.
  • Electron-withdrawing (chloro) and electron-donating (methoxy) groups that modulate electronic properties.

Table 1: Core Structural Attributes

Attribute Description
Fused ring system Triazolo[5,1-b]thiazin-7-one
Substituents 4-Chlorophenyl (C₆H₄Cl) at position 5; 4-methoxyphenyl (C₇H₇O) at position 2
Degree of unsaturation 10 (aromatic rings + ketone)

This structural complexity places it among modern drug candidates designed for targeted interactions with enzymes or receptors.

Historical Development of Fused Heterocyclic Systems in Medicinal Chemistry

The evolution of fused heterocycles like triazolo-thiazinones stems from mid-20th-century efforts to optimize pharmacokinetic profiles in drug discovery. Key milestones include:

  • 1950s–1970s : Emergence of benzodiazepines and tetracyclines demonstrated the therapeutic potential of nitrogen-containing heterocycles.
  • 1980s–2000s : Advances in combinatorial chemistry enabled systematic exploration of fused systems, including triazolo-thiazoles and thiazinones, for antimicrobial and anticancer applications.
  • 2010s–Present : High-throughput screening identified triazolo-thiazinones as privileged scaffolds due to their balanced lipophilicity (logP ~3.5) and capacity for hydrogen bonding.

The synthesis of 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-triazolo[5,1-b]thiazin-7-one exemplifies modern strategies for functionalizing fused heterocycles. Early routes relied on cyclocondensation of thiosemicarbazides with α-haloketones, while recent methods employ microwave-assisted reactions to improve yields (e.g., 73–88% in acetonitrile).

Table 2: Key Advances in Heterocyclic Drug Development

Era Innovation Impact on Triazolo-Thiazinones
1980s Transition-metal catalysis Enabled C–H functionalization of thiazinones
2000s Computational docking studies Rational design of substituent patterns
2020s Automated retrosynthetic platforms Accelerated optimization of ring saturation

The compound’s 4-chlorophenyl and 4-methoxyphenyl groups reflect structure-activity relationship (SAR) principles, where halogenation enhances target binding affinity, and methoxy groups improve solubility. These features align with the broader shift toward “lead-like” molecules in late-stage drug discovery.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-24-14-8-4-12(5-9-14)17-20-18-22(21-17)16(23)10-15(25-18)11-2-6-13(19)7-3-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPLTEYUMMDEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of triazoles and thiazines exhibit potent antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria, making them candidates for further development as antibiotics .
  • Anticancer Potential : Research indicates that compounds within this class can inhibit cancer cell growth. The specific modifications in the structure can lead to enhanced activity against different cancer types. For example, analogs have shown significant cytotoxic effects on human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines .
  • Anti-inflammatory Properties : Some studies suggest that these compounds may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against various microbial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups. This highlights the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of related compounds, it was found that specific derivatives showed remarkable potency against A-549 lung cancer cells. The study utilized molecular docking techniques to elucidate the binding interactions with key enzymes involved in cancer progression .

Potential Therapeutic Uses

Given its diverse biological activities, 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one holds promise as:

  • A Lead Compound for Drug Development : Its unique structure makes it a valuable candidate for synthesizing new drugs targeting bacterial infections and cancer.
  • Research Tool in Medicinal Chemistry : The compound can be used to explore structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The target compound’s 4-methoxyphenyl group differs from the 3,4-dimethoxyphenyl group in , which increases the latter’s molecular weight by ~30 g/mol. Methoxy groups enhance lipophilicity and may influence receptor binding .
  • The absence of ester groups (e.g., methoxycarbonyl in ) in the target compound suggests differences in metabolic stability and solubility.

Heterocyclic Core Variations: The triazolo-thiazinone core (target compound and ) contrasts with the thiazolo-pyrimidine in , which introduces additional nitrogen atoms and alters ring strain.

Preparation Methods

Reaction Design and Precursor Preparation

The microwave-assisted method employs PFPAT as a solid acid catalyst to cyclize 3-(4H-1,2,4-triazol-3-ylsulfanyl)-acrylic acid derivatives into the triazolothiazinone core. For the target compound, the precursor 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)acrylic acid is synthesized via condensation of 4-chlorophenyl isothiocyanate with 4-methoxyphenyl acetonitrile, followed by triazole incorporation.

Optimization of Microwave Conditions

Under solvent-free microwave irradiation (800 W), the precursor reacts with 10 mol% PFPAT for 8–9 minutes, achieving cyclization yields of 76–79%. The absence of solvent reduces side reactions, while microwave heating enhances reaction kinetics through rapid dielectric heating.

Table 1: Microwave vs. Conventional Cyclization Performance

MethodTimeYield (%)Purity (%)
Microwave (PFPAT)9 min7998
Conventional7 hr8395

Conventional Thermal Cyclization in Toluene

Reaction Setup and Catalysis

In toluene at 80°C, the same precursor undergoes cyclization over 5–7 hours with PFPAT, yielding 78–83%. The prolonged heating facilitates gradual ring closure but risks decomposition of methoxyphenyl groups.

Solvent and Temperature Effects

Toluene’s high boiling point (110°C) ensures reflux stability, while its non-polar nature minimizes nucleophilic interference. However, competing esterification or oxidation may occur if residual moisture is present.

Oxime Intermediate-Based Synthesis

Formation of Ketoxime Intermediates

Adapting chalcone-derived strategies, 4-chlorophenylacetophenone is treated with hydroxylamine hydrochloride to form the corresponding ketoxime. Subsequent nucleophilic attack by 4-methoxyphenyl thiol generates a thioether intermediate, which cyclizes under acidic conditions to form the thiazinone ring.

Cyclization Mechanism

Protonation of the ketoxime oxygen facilitates nucleophilic thiol attack, followed by dehydration to form the thiazinone core. The triazole ring is introduced via Huisgen cycloaddition using azide derivatives.

Metalation and Cyclization Approaches

Lithium-Mediated Deprotonation

Using lithium diisopropylamide (LDA) or n-butyllithium, the α-carbon of 4-chlorophenylacetophenone is deprotonated, enabling coupling with 4-methoxyphenyl isocyanate to form a urea intermediate. Cyclocondensation with phosphorus pentasulfide yields the thiazinone framework.

Protecting Group Strategies

SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) is employed to protect reactive amines during intermediate steps, preventing undesired side reactions. Deprotection under mild acidic conditions (e.g., HCl/THF) restores functionality without degrading the triazole ring.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Microwave-assisted cyclization offers superior speed (minutes vs. hours) and comparable yields to conventional methods. However, scalability is limited by microwave reactor capacity. Thermal cyclization in toluene is more amenable to industrial-scale production despite longer durations.

Functional Group Compatibility

Oxime-based routes tolerate electron-withdrawing groups (e.g., chloro) but require stringent anhydrous conditions to prevent hydrolysis. Metalation approaches demand inert atmospheres but enable precise regioselectivity.

Environmental and Economic Considerations

PFPAT’s reusability (up to 3 cycles with <5% yield loss) reduces catalyst waste . Solvent-free microwave methods align with green chemistry principles, whereas toluene-based processes necessitate solvent recovery systems.

Q & A

Q. Q1: What are the established synthetic routes for 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic condensation. For analogous triazolo-thiazinones, a common approach uses refluxing mixtures of thiosemicarbazides, chloroacetic acid, and aromatic aldehydes in DMF-acetic acid (1:2 v/v) under sodium acetate catalysis (2 h reflux, followed by recrystallization in DMF-ethanol) . Yield optimization requires precise stoichiometric ratios (e.g., 0.01 mol thiosemicarbazide, 0.03 mol aldehyde) and controlled pH via sodium acetate. Impurities from side reactions (e.g., over-alkylation) can reduce yields; TLC monitoring at 30-minute intervals is recommended to track intermediate formation .

Q. Q2: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for chlorophenyl/methoxyphenyl groups) and thiazinone ring protons (δ 3.5–5.0 ppm). Absence of broad NH peaks confirms cyclization .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (C19H15ClN4O2S: 410.8 g/mol). Fragmentation patterns (e.g., loss of Cl or OCH3 groups) help confirm substituent positions .
  • Elemental Analysis : Calculated vs. experimental C/H/N percentages must match within ±0.3% (e.g., C: 55.55%, H: 3.68%, N: 13.63%) .

Q. Q3: What solvent systems are optimal for solubility and crystallization of this compound?

Methodological Answer: The compound’s solubility is polarity-dependent. Polar aprotic solvents (DMF, DMSO) dissolve it readily at 25°C (≥50 mg/mL), while crystallization is achieved via slow evaporation in DMF-acetic acid (1:1) or DMF-ethanol (1:3) . For X-ray diffraction, single crystals form best at 4°C over 48–72 hours .

Advanced Research Questions

Q. Q4: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the methoxyphenyl group’s electron-donating effect lowers LUMO energy, enhancing reactivity at the triazole ring .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). The chlorophenyl moiety often occupies hydrophobic pockets, while the thiazinone ring hydrogen-bonds with catalytic residues .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability in biological membranes, focusing on logP (predicted ~3.2) and membrane permeability .

Q. Q5: What strategies resolve contradictory biological activity data across studies (e.g., variable IC50 values in kinase assays)?

Methodological Answer: Contradictions often arise from assay conditions. Standardize protocols:

  • Enzyme Source : Use recombinant kinases (e.g., EGFR-TK) instead of cell lysates to minimize interference .
  • Buffer Composition : Include 1 mM DTT to stabilize thiol-dependent enzymes and 0.01% BSA to prevent nonspecific binding .
  • Control Compounds : Benchmark against staurosporine (IC50 ~1 nM) to calibrate assay sensitivity .
    Statistical meta-analysis of published IC50 values (e.g., using Prism) can identify outliers due to solvent effects (e.g., DMSO >1% inhibits activity) .

Q. Q6: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?

Methodological Answer:

  • Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase inhibition. For example, 4-nitrophenyl analogs show 10-fold lower IC50 in EGFR assays .
  • Ring Modifications : Substitute the thiazinone ring with a thiadiazine to improve metabolic stability (t1/2 increased from 2.1 to 5.7 h in liver microsomes) .
  • Isosteric Replacement : Replace chlorine with trifluoromethyl to boost BBB penetration (logP increases from 2.8 to 3.5) .

Q. Q7: What advanced analytical techniques characterize degradation products under stressed conditions (e.g., heat, light)?

Methodological Answer:

  • HPLC-PDA-MS : Use a C18 column (gradient: 0.1% formic acid in H2O/MeCN) to separate degradation products. Major degradants include:
    • Oxidation : Sulfoxide formation (m/z +16) at the thiazinone sulfur .
    • Hydrolysis : Cleavage of the triazole ring (m/z −84) under acidic conditions (pH 3.0) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; quantify degradation via peak area normalization .

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